6-Methoxy-7-(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one 6-Methoxy-7-(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one 6-Methoxy-7-(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one is a natural product found in Atractylodes lancea with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807012
InChI: InChI=1S/C21H26O13/c1-29-11-4-8-2-3-14(23)32-10(8)5-12(11)33-21-19(28)17(26)16(25)13(34-21)7-31-20-18(27)15(24)9(22)6-30-20/h2-5,9,13,15-22,24-28H,6-7H2,1H3
SMILES: COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O
Molecular Formula: C21H26O13
Molecular Weight: 486.4 g/mol

6-Methoxy-7-(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one

CAS No.:

Cat. No.: VC13807012

Molecular Formula: C21H26O13

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-7-(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one -

Specification

Molecular Formula C21H26O13
Molecular Weight 486.4 g/mol
IUPAC Name 6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one
Standard InChI InChI=1S/C21H26O13/c1-29-11-4-8-2-3-14(23)32-10(8)5-12(11)33-21-19(28)17(26)16(25)13(34-21)7-31-20-18(27)15(24)9(22)6-30-20/h2-5,9,13,15-22,24-28H,6-7H2,1H3
Standard InChI Key AHBJPGDMGKOLJC-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O
Canonical SMILES COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C₂₁H₂₆O₁₃ and a molecular weight of 486.4 g/mol . Its IUPAC name, 6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one, reflects its coumarin backbone and glycosidic substituents . The structure comprises:

  • A benzopyran-2-one core with a methoxy (-OCH₃) group at position 6.

  • A beta-D-glucopyranosyl unit linked via an ether bond at position 7.

  • A beta-D-xylopyranosyl residue attached to the glucose moiety at the 6'-O position .

Key Structural Data:

PropertyValueSource
SMILESCOC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O
InChI KeyAHBJPGDMGKOLJC-UHFFFAOYSA-N
Topological Polar Surface194.0 Ų
XLogP-2.40

Spectroscopic Properties

  • UV-Vis: Absorbs at λmax ~300–330 nm (characteristic of coumarin π→π* transitions).

  • MS: ESI-MS shows a molecular ion peak at m/z 486.1373 [M+H]⁺ .

  • NMR: ¹H NMR signals include δ 6.2–7.8 ppm (aromatic protons), δ 3.0–5.5 ppm (sugar protons), and δ 3.8 ppm (methoxy group) .

Natural Occurrence and Biosynthesis

Plant Sources

The compound is isolated from:

  • Hintonia latiflora (Rubiaceae), a medicinal plant used in traditional Mexican medicine .

  • Coutarea hexandra, another Rubiaceae species .

Biosynthetic Pathway

Coumarin glycosides are synthesized via:

  • Phenylpropanoid Pathway: Formation of the coumarin scaffold from cinnamic acid.

  • Glycosylation: Attachment of the disaccharide moiety by UDP-dependent glycosyltransferases.

Synthesis and Modifications

Challenges:

  • Steric hindrance at position 7 complicates glycosylation.

  • Protecting group strategies are required for hydroxylated coumarins .

Biological Activities and Mechanisms

Antioxidant Effects

The compound scavenges reactive oxygen species (ROS) via:

  • Electron Donation: Phenolic hydroxyl groups in the xylose and glucose units.

  • Metal Chelation: Binding to Fe²⁺/Cu²⁺, inhibiting Fenton reactions .

Anti-Inflammatory Action

  • Inhibits COX-2 and NF-κB pathways, reducing prostaglandin E₂ (PGE₂) synthesis.

  • Downregulates TNF-α and IL-6 in macrophage models .

Pharmacokinetics and ADMET Profile

Absorption and Distribution

ParameterValueImplication
Human Intestinal Absorption50% probabilityModerate oral bioavailability
BBB Permeability0.726 log BBLimited CNS penetration
VDss0 log L/kgPredominantly plasma-bound

Metabolism and Excretion

  • CYP3A4 Substrate: Undergoes hepatic oxidation .

  • Excretion: Renal clearance (0.153 log mL/min/kg) .

Toxicity

  • Ames Test: Negative for mutagenicity .

  • Hepatotoxicity: Low risk predicted .

Comparative Analysis with Analogues

CompoundStructure DifferenceBioactivity
EsculinGlucose at position 6Lower antioxidant potency
DaphninRhamnose instead of xyloseReduced anti-inflammatory effect

Research Applications and Future Directions

Therapeutic Prospects

  • Neuroprotection: Potential in Alzheimer’s disease via ROS scavenging .

  • Anticancer Adjuvant: Enhances chemotherapy efficacy by reducing oxidative stress.

Challenges

  • Low Solubility: Requires nanoformulations for improved delivery .

  • Unclear Mechanisms: Need for proteomic/metabolomic studies .

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